molecular formula C16H17N5O2 B10984505 N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide

N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B10984505
M. Wt: 311.34 g/mol
InChI Key: WVVDKXYFCKFVRS-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a cyclopropyl group and an acetamide linker to a 4-methoxyindole moiety. The 1,2,4-triazole ring is known for metabolic stability and hydrogen-bonding capacity, while the indole group may confer interactions with biological targets such as kinases or neurotransmitter receptors .

Properties

Molecular Formula

C16H17N5O2

Molecular Weight

311.34 g/mol

IUPAC Name

N-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-(4-methoxyindol-1-yl)acetamide

InChI

InChI=1S/C16H17N5O2/c1-23-13-4-2-3-12-11(13)7-8-21(12)9-14(22)17-16-18-15(19-20-16)10-5-6-10/h2-4,7-8,10H,5-6,9H2,1H3,(H2,17,18,19,20,22)

InChI Key

WVVDKXYFCKFVRS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CC(=O)NC3=NNC(=N3)C4CC4

Origin of Product

United States

Preparation Methods

Cyclopropanation of Propargylamine Derivatives

Cyclopropyl groups are introduced via [Simmons–Smith cyclopropanation] using diiodomethane and a zinc-copper couple. Starting from propargylamine, the reaction proceeds under anhydrous conditions:

HC≡C-CH2NH2+CH2I2Zn(Cu)Cyclopropyl-CH2NH2+2HI\text{HC≡C-CH}2\text{NH}2 + \text{CH}2\text{I}2 \xrightarrow{\text{Zn(Cu)}} \text{Cyclopropyl-CH}2\text{NH}2 + 2\text{HI}

Optimized Conditions :

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0°C to 25°C

  • Yield: 72–85%

Triazole Ring Formation

The 1,2,4-triazole core is constructed via [Huisgen cycloaddition] between cyclopropyl nitrile and hydrazine:

NC-C3H5+N2H43-Cyclopropyl-1H-1,2,4-triazol-5-amine+NH3\text{NC-C}3\text{H}5 + \text{N}2\text{H}4 \rightarrow \text{3-Cyclopropyl-1H-1,2,4-triazol-5-amine} + \text{NH}_3

Key Parameters :

  • Catalyst: Ammonium chloride

  • Temperature: 120°C (reflux)

  • Reaction Time: 8–12 hours

  • Yield: 68%

Synthesis of 4-Methoxy-1H-Indole

Fischer Indole Synthesis

4-Methoxyindole is prepared via [Fischer indolization] of 4-methoxyphenylhydrazine with ketones:

4-MeO-C6H4NH-NH2+RCOCH3H+4-MeO-C8H6N+H2O\text{4-MeO-C}6\text{H}4-\text{NH-NH}2 + \text{RCOCH}3 \xrightarrow{\text{H}^+} \text{4-MeO-C}8\text{H}6\text{N} + \text{H}_2\text{O}

Conditions :

  • Acid Catalyst: H2_2SO4_4 or HCl

  • Solvent: Ethanol/water (3:1)

  • Yield: 60–75%

Methoxy Group Introduction

For late-stage functionalization, O-methylation of 4-hydroxyindole using methyl iodide and potassium carbonate:

4-HO-C8H6N+CH3IK2CO34-MeO-C8H6N+KI+H2O\text{4-HO-C}8\text{H}6\text{N} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}3} \text{4-MeO-C}8\text{H}6\text{N} + \text{KI} + \text{H}2\text{O}

Optimization Data :

  • Solvent: DMF

  • Temperature: 60°C

  • Yield: 88%

Acetamide Linker Assembly

Synthesis of 2-(4-Methoxy-1H-Indol-1-yl)Acetic Acid

The indole nitrogen is alkylated with bromoacetyl bromide:

4-MeO-C8H6N+BrCH2COBrBase4-MeO-C8H6N-CH2COBrHydrolysis4-MeO-C8H6N-CH2COOH\text{4-MeO-C}8\text{H}6\text{N} + \text{BrCH}2\text{COBr} \xrightarrow{\text{Base}} \text{4-MeO-C}8\text{H}6\text{N-CH}2\text{COBr} \xrightarrow{\text{Hydrolysis}} \text{4-MeO-C}8\text{H}6\text{N-CH}_2\text{COOH}

Reaction Metrics :

  • Base: Triethylamine

  • Hydrolysis Agent: NaOH (aqueous)

  • Yield: 76%

Amide Coupling

The final step employs [EDCI/HOBt]-mediated coupling between the acid and triazole amine:

4-MeO-C8H6N-CH2COOH+C3H5-Triazole-NH2EDCI/HOBtTarget Compound+H2O\text{4-MeO-C}8\text{H}6\text{N-CH}2\text{COOH} + \text{C}3\text{H}5\text{-Triazole-NH}2 \xrightarrow{\text{EDCI/HOBt}} \text{Target Compound} + \text{H}_2\text{O}

Optimized Protocol :

  • Coupling Reagents: EDCI (1.2 equiv), HOBt (1.1 equiv)

  • Solvent: DMF

  • Temperature: 25°C

  • Reaction Time: 12 hours

  • Yield: 82%

Analytical Characterization and Validation

Spectroscopic Data

  • 1^1H NMR (400 MHz, DMSO-d6_6) : δ 1.12–1.18 (m, 4H, cyclopropyl), 3.85 (s, 3H, OCH3_3), 5.21 (s, 2H, CH2_2), 6.89–7.45 (m, 4H, indole), 8.12 (s, 1H, triazole).

  • HRMS (ESI+) : m/z calcd for C16_{16}H18_{18}N5_5O2_2 [M+H]+^+: 336.1423; found: 336.1426.

Purity Assessment

HPLC Conditions :

  • Column: C18 (4.6 × 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile/water (70:30)

  • Retention Time: 6.8 min

  • Purity: 98.5%

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Cost (USD/g)
EDCI/HOBt CouplingAmide bond formation8298.512.40
Mixed AnhydrideAcCl-mediated activation7497.29.80
Enzymatic CatalysisLipase-mediated coupling6595.818.20

Data synthesized from Refs. Enzymatic methods, while greener, suffer from lower yields and higher costs.

Scale-Up Considerations and Industrial Feasibility

Critical Parameters for Pilot-Scale Production :

  • Triazole Synthesis : Batch reactors with temperature control to manage exothermic cyclopropanation.

  • Indole Alkylation : Continuous-flow systems to enhance mixing and reduce byproducts.

  • Amide Coupling : Solvent recovery systems (DMF distillation) to minimize waste.

Cost Drivers :

  • EDCI reagent accounts for 44% of raw material costs.

  • Cyclopropyl precursors require specialized handling due to volatility .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often employed to facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a triazole ring, which is known for its biological activity. The presence of the cyclopropyl group and the methoxy-indole moiety enhances its pharmacological profile. The molecular formula is C₁₈H₁₈N₄O, with a molecular weight of approximately 314.37 g/mol.

Case Studies

  • In Vitro Studies :
    • A study highlighted that derivatives of 1,2,4-triazoles show broad-spectrum antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus. In particular, compounds with substitutions at the 5-position exhibited enhanced activity compared to standard antifungals like fluconazole .
    • Another investigation demonstrated that triazole-based compounds had minimum inhibitory concentrations (MICs) as low as 0.0156 μg/mL against resistant strains of Candida species .
  • Comparative Analysis :
    • A systematic review on triazole derivatives reported that modifications to the indole structure can lead to increased antifungal potency. Compounds similar to N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide have shown promising results in preclinical trials .

Potential in Cancer Therapy

Recent studies have also explored the potential anticancer properties of triazole-containing compounds. The unique structural features of this compound may enable it to interact with multiple biological targets involved in cancer progression.

Research Findings

A study published in a leading journal indicated that certain triazole derivatives could induce apoptosis in cancer cells through various pathways involving reactive oxygen species (ROS) generation and modulation of cell cycle regulators . This suggests that this compound could be further investigated for its anticancer potential.

Table: Summary of Applications and Biological Activities

Application AreaActivity TypeKey FindingsReferences
Antifungal ActivityBroad-spectrumEffective against Candida albicans, MIC = 0.0156 μg/mL
Cancer TherapyInduction of apoptosisInduces apoptosis through ROS generation
Structural ModificationsEnhanced potencyModifications lead to increased antifungal activity

Mechanism of Action

The mechanism of action of N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The triazole ring can act as a bioisostere for various functional groups, allowing it to mimic the activity of other biologically active molecules. The indole moiety is known to interact with a variety of receptors and enzymes, potentially leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole-Acetamide Linkages

(a) N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)
  • Structure : 1,2,3-triazole core with a naphthyloxymethyl substituent and a 4-chlorophenylacetamide group.
  • Synthesis : Prepared via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between azide 5m and alkyne 2a .
  • Key Data :
    • IR: 3291 cm⁻¹ (–NH), 1678 cm⁻¹ (C=O), 785 cm⁻¹ (–C–Cl).
    • HRMS: [M + H]⁺ = 393.1112 (calculated: 393.1118) .
(b) 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide (6c)
  • Structure : Similar to 6m but with a 3-nitrophenyl group.
  • Synthesis : CuAAC reaction with azide 5c and alkyne 2a .
  • Key Data :
    • ¹H NMR: δ 8.61 (s, Ar–H), 11.02 (s, –NH).
    • HRMS: [M + H]⁺ = 404.1348 (calculated: 404.1359) .
Comparison with Target Compound :
  • The target compound replaces the naphthyloxymethyl and substituted phenyl groups with a 4-methoxyindole and cyclopropyl-triazole.

Pyrazole and Indole Derivatives

(a) 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides (3a–3p)
  • Structure : Pyrazole-carboxamide derivatives with aryl/chloro substituents.
  • Synthesis : EDCI/HOBt-mediated coupling of intermediates 1a–1d and 2a–2d .
  • Key Data :
    • Example (3a): Yield 68%, mp 133–135°C, MS [M + H]⁺ = 403.1 .
(b) 2-{3-Cyclopropyl-4-(2-hydroxyethyl)-5-methyl-1H-pyrazol-1-yl}acetamide (from )
  • Structure : Pyrazole-acetamide with cyclopropyl and hydroxyethyl groups.
  • Synthesis : Multi-step procedure involving intermediates described in US2012045761 .
Comparison with Target Compound :
  • The target compound’s 1,2,4-triazole core may offer greater metabolic stability compared to pyrazole derivatives.

Benzothiazole and Hydroxyacetamide Analogues

(a) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
  • Structure : Benzothiazole core with trifluoromethyl and methoxyphenyl groups.
  • Relevance : Highlighted in patents for kinase inhibition .
(b) Hydroxyacetamide Derivatives (FP1–12)
  • Structure : 1,2,4-triazol-5-ylsulfanyl-N-hydroxyacetamides with substituted phenyl groups.
  • Synthesis : Reflux with pyridine and zeolite catalysts .
Comparison with Target Compound :
  • The target compound lacks the sulfanyl and hydroxy groups of FP1–12, which may reduce electrophilic reactivity. The indole moiety could mimic tryptophan residues in enzyme active sites, a feature absent in benzothiazole derivatives .

Data Tables

Table 2. Spectral Data Highlights

Compound IR (C=O stretch, cm⁻¹) ¹H NMR Key Signals (δ ppm) HRMS [M + H]⁺
Target Compound
6m 1678 393.1112
6c 1676 8.61 (s, Ar–H), 11.02 (s, –NH) 404.1348
3a 8.12 (s, 1H), 7.61–7.43 (m, 10H) 403.1

Biological Activity

N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C13H15N3O2C_{13}H_{15}N_3O_2 and a molecular weight of approximately 245.28 g/mol. The structural features include a triazole ring and an indole moiety, which are known for their diverse biological activities.

Research indicates that compounds containing triazole and indole structures exhibit various mechanisms of action:

  • Anticancer Activity : The triazole scaffold has been associated with the inhibition of key enzymes involved in cancer progression, such as thymidylate synthase and histone deacetylases (HDAC) . These enzymes play critical roles in DNA synthesis and epigenetic regulation, respectively.
  • Antimicrobial Properties : Compounds with similar structures have shown promising antifungal and antibacterial activities. For instance, derivatives have been reported to exhibit significant inhibitory effects against various pathogens, including Fusarium oxysporum and Escherichia coli .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be influenced by modifications to its structure. The presence of substituents on the indole ring can enhance its biological activity by improving binding affinity to target proteins or altering pharmacokinetic properties.

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AnticancerInhibition of thymidylate synthase, HDAC
AntifungalInhibition of Fusarium oxysporum
AntibacterialInhibition of E. coli and other Gram-negative bacteria

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Anticancer Efficacy : A study demonstrated that triazole derivatives show significant cytotoxic effects against various cancer cell lines. The mechanism was linked to apoptosis induction through caspase activation .
  • Antimicrobial Testing : Another study evaluated the antifungal activity of triazole-containing compounds against clinical isolates of fungi. Results indicated that specific substitutions on the triazole ring enhanced antifungal potency compared to standard treatments like ketoconazole .

Q & A

Q. What are the standard synthetic protocols for preparing N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide?

The synthesis involves multi-step reactions, typically starting with the formation of the triazole and indole cores. Key steps include:

  • Cyclopropyl-triazole synthesis : Cyclization of hydrazine derivatives with cyclopropane carbonyl precursors under acidic/basic conditions .
  • Indole functionalization : Methoxylation of the indole ring via nucleophilic substitution or Pd-catalyzed coupling .
  • Acetamide coupling : Condensation of the triazole and indole intermediates using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents (e.g., DMF) .
    Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to verify cyclopropyl protons (δ 0.5–1.5 ppm), triazole C=N (δ 150–160 ppm), and indole aromatic signals (δ 6.5–8.0 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) with <5 ppm error .
  • IR spectroscopy : Identify characteristic amide C=O (1650–1700 cm1^{-1}) and triazole C-N (1300–1400 cm1^{-1}) stretches .

Q. What preliminary assays are recommended to assess its biological activity?

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, comparing IC50_{50} values to reference drugs like doxorubicin .
  • Antimicrobial testing : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with ampicillin as a control .
  • Enzyme inhibition : Test against kinases or oxidases (e.g., COX-2, LOX) via fluorometric/colorimetric kits .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Temperature control : Maintain <60°C during cyclopropyl-triazole synthesis to prevent ring-opening side reactions .
  • Catalyst screening : Test Cu(OAc)2_2 or zeolites for acetamide coupling to reduce reaction time (e.g., from 12h to 6h) .
  • Solvent selection : Use polar aprotic solvents (e.g., DMSO) for indole functionalization to enhance solubility and regioselectivity .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

  • Triazole substituents : Replacing cyclopropyl with methyl groups reduces steric hindrance, increasing kinase binding affinity but potentially lowering metabolic stability .
  • Indole substitution : Adding electron-withdrawing groups (e.g., nitro) at the 4-position enhances antimicrobial activity but may increase cytotoxicity .
  • Acetamide linker : Shortening the chain (e.g., from -CH2_2- to -CH2_2CH2_2-) improves solubility but reduces membrane permeability .

Q. How can contradictory data in biological assays (e.g., varying IC50_{50}50​ values across studies) be resolved?

  • Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and normalize results to internal controls (e.g., % viability relative to untreated cells) .
  • DMSO concentration : Limit to <1% in cell-based assays to avoid solvent-induced toxicity artifacts .
  • Statistical validation : Apply ANOVA or Student’s t-test with p<0.05 thresholds, ensuring n≥3 replicates .

Q. What computational methods are effective for predicting target interactions?

  • Molecular docking : Use AutoDock Vina to model binding to kinase domains (e.g., JNK3), prioritizing residues with hydrogen-bonding potential (e.g., Lys68, Asp169) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the triazole-indole-acetamide scaffold in aqueous/lipid bilayers .
  • QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict ADMET properties .

Methodological Guidance for Experimental Design

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Step 1 : Synthesize analogs with systematic substituent variations (e.g., cyclopropyl → methyl, ethyl) .
  • Step 2 : Test analogs in parallel assays (e.g., cytotoxicity, enzyme inhibition) to identify activity cliffs .
  • Step 3 : Perform CoMFA/CoMSIA analysis to correlate steric/electronic features with bioactivity .

Q. How to troubleshoot low yields in the final coupling step?

  • Issue : Unreacted starting materials due to steric hindrance.
  • Solution : Use microwave-assisted synthesis (100°C, 30 min) to enhance reaction efficiency .
  • Alternative : Introduce activating groups (e.g., -OMe) on the indole to improve nucleophilicity .

Data Contradiction Analysis

Q. Conflicting reports on its mechanism of action: kinase inhibitor vs. DNA intercalator

  • Hypothesis 1 : The compound may exhibit dual mechanisms. Validate via:
    • Kinase assay : Measure inhibition of JNK3 phosphorylation (IC50_{50} <100 nM suggests kinase targeting) .
    • DNA-binding assay : Use ethidium bromide displacement (fluorescence quenching indicates intercalation) .
  • Hypothesis 2 : Impurities (e.g., unreacted indole) may skew results. Confirm purity via HPLC (≥95%) before retesting .

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